Fragment-Like Physicochemical Efficiency vs. Pre-Derivatized BET Inhibitor OXFBD04
3-(3,5-Dimethylisoxazol-4-yl)propanamide possesses markedly superior fragment-like physicochemical properties compared with the pre-derivatized BET inhibitor OXFBD04. The target compound has a molecular weight of 168.20 Da, cLogP of –0.06, only 1 H-bond donor, and an Fsp³ of 0.50, while OXFBD04 (CAS 2231747-03-6) has MW 296.32 Da, cLogP ~2.6, 2 H-bond donors, and Fsp³ 0.18 [1]. This difference translates into a substantially lower lipophilic ligand efficiency (LLE) penalty for the fragment: the target compound, as the unadorned core, carries zero excess lipophilicity beyond the pharmacophore minimum, whereas OXFBD04 adds over 2.6 cLogP units from a 3-pyridyl-phenol extension that contributes only modestly to affinity (BRD4(1) IC₅₀ 166 nM) [1]. For fragment-growing campaigns, the target compound’s smaller size and higher Fsp³ afford a greater ‘vector window’ for synthetic elaboration without breaching Lipinski or Ro3 compliance .
| Evidence Dimension | Physicochemical and ligand-efficiency parameters for fragment-based library design |
|---|---|
| Target Compound Data | MW 168.20 Da; cLogP -0.06; HBD 1; HBA 2; Fsp³ 0.50 |
| Comparator Or Baseline | OXFBD04 (CAS 2231747-03-6): MW 296.32 Da; cLogP ~2.6; HBD 2; HBA 3; Fsp³ 0.18; BRD4(1) IC₅₀ 166 nM |
| Quantified Difference | ΔMW = 128.12 Da (43% smaller); ΔcLogP ≈ 2.66 units (lower lipophilicity); ΔHBD = –1; ΔFsp³ = +0.32 (more saturated carbon fraction, enhanced fragment-growth potential) |
| Conditions | Calculated physicochemical properties from Fluorochem and MedChemExpress product specifications; BRD4(1) IC₅₀ by AlphaScreen competition assay (Jennings et al., 2018) |
Why This Matters
Procurement of the smaller, more polar core avoids locking the project into a pre-grown scaffold with high lipophilicity, enabling true fragment-to-lead optimisation with superior ligand-efficiency metrics.
- [1] Jennings, L. E.; et al. BET Bromodomain Ligands: Probing the WPF Shelf to Improve BRD4 Bromodomain Affinity and Metabolic Stability. Bioorg. Med. Chem. 2018, 26 (11), 2937–2957. OXFBD04: BRD4(1) IC₅₀ 166 nM, LE 0.43, LLE 5.74, SFI 5.96. View Source
